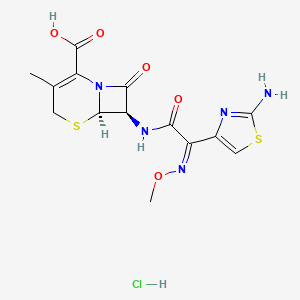

Cefetamet (hydrochloride)

描述

Cefetamet (hydrochloride) is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is known for its potent antibacterial properties and is often used in the development of antibiotics.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cefetamet (hydrochloride) involves multiple steps, including the formation of the bicyclic core structure and the introduction of various functional groups. The key steps typically include:

Formation of the Bicyclic Core: This involves the cyclization of a suitable precursor to form the 5-thia-1-azabicyclo[4.2.0]oct-2-ene structure.

Introduction of the Aminothiazole Group: This step involves the reaction of the bicyclic core with 2-aminothiazole under specific conditions to introduce the aminothiazole moiety.

Methoxyimino Acetamido Group Addition: The methoxyimino acetamido group is introduced through a condensation reaction with an appropriate methoxyimino acetamido precursor.

Final Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

Purification Techniques: Such as crystallization, filtration, and chromatography to isolate the desired product.

Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

化学反应分析

Types of Reactions

Cefetamet (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methoxyimino group.

Substitution: The compound can undergo substitution reactions, particularly at the aminothiazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound is studied for its interactions with biological molecules, such as proteins and nucleic acids. It is used in research to understand the mechanisms of bacterial resistance and to develop new antibacterial agents.

Medicine

In medicine, Cefetamet (hydrochloride) is used as an active ingredient in antibiotics. It is effective against a wide range of bacterial infections and is used to treat conditions such as respiratory tract infections, urinary tract infections, and skin infections.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and as a research chemical. Its antibacterial properties make it valuable for developing new antimicrobial agents.

作用机制

The mechanism of action of Cefetamet (hydrochloride) involves inhibiting bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell.

相似化合物的比较

Similar Compounds

Cefotaxime: Another cephalosporin antibiotic with a similar structure and mechanism of action.

Ceftriaxone: A cephalosporin antibiotic with a longer half-life and broader spectrum of activity.

Ceftazidime: Known for its activity against Pseudomonas aeruginosa.

Uniqueness

Cefetamet (hydrochloride) is unique due to its specific combination of functional groups, which confer high antibacterial activity and stability against beta-lactamase enzymes. This makes it particularly effective against resistant bacterial strains.

生物活性

Cefetamet (hydrochloride), a third-generation cephalosporin antibiotic, is primarily used for its broad-spectrum antibacterial properties. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, pharmacokinetics, and clinical applications.

Cefetamet exerts its bactericidal effect by inhibiting the transpeptidation step in peptidoglycan synthesis, which is critical for bacterial cell wall integrity. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers, leading to cell lysis and death. This mechanism is similar to other beta-lactam antibiotics but is noted for its enhanced stability against beta-lactamases produced by resistant strains .

Spectrum of Activity

Cefetamet demonstrates significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy includes:

- Gram-positive pathogens : Effective against Streptococcus pneumoniae and other streptococci (excluding Enterococcus).

- Gram-negative pathogens : Highly active against Enterobacteriaceae, Neisseria spp., Vibrio spp., and Haemophilus influenzae. It shows superior activity against cefaclor-resistant strains such as Proteus vulgaris and Serratia marcescens .

Table 1: Antibacterial Spectrum of Cefetamet

| Pathogen Type | Specific Pathogens | Activity Level |

|---|---|---|

| Gram-positive | Streptococcus pneumoniae | High |

| Other streptococci | High | |

| Enterococcus | Poor | |

| Gram-negative | Escherichia coli | High |

| Klebsiella spp. | High | |

| Haemophilus influenzae | High | |

| Pseudomonas aeruginosa | Resistant |

Pharmacokinetics

Cefetamet is administered orally as cefetamet pivoxil, which is rapidly converted into its active form, cefetamet. It achieves peak plasma concentrations approximately 1-2 hours post-administration. The drug exhibits a half-life of about 1 hour, necessitating multiple doses for sustained therapeutic effects .

Clinical Efficacy

Clinical studies have demonstrated cefetamet's effectiveness in treating various infections:

- Urinary Tract Infections (UTIs) : A single dose of 2 g cefetamet pivoxil resulted in a 90% cure rate compared to 77% for cefadroxil in uncomplicated UTIs .

- Respiratory Infections : In acute exacerbations of chronic bronchitis, cefetamet showed an 89.4% clinical response rate versus 83% for cefaclor .

- Gonorrhea Treatment : Single doses of 1500 mg were effective in treating gonorrhea infections .

Table 2: Clinical Outcomes with Cefetamet

| Infection Type | Treatment Regimen | Cure Rate (%) |

|---|---|---|

| Uncomplicated UTI | 2 g single dose | 90 |

| Complicated UTI | 2 g daily for 10 days | 90 |

| Acute bronchitis | Standard dose | 89.4 |

| Gonorrhea | Single dose of 1500 mg | Effective |

Safety and Tolerability

Cefetamet is generally well-tolerated, with mild to moderate adverse events reported in approximately 7.1% of patients. Notably, gastrointestinal issues such as diarrhea were minimal, leading to very few discontinuations due to side effects .

Drug Interactions and Metabolism

Research indicates that cefetamet may induce hepatic cytochrome P450 isoform CYP3A4 without affecting CYP1A2 or CYP2E1 activities. This induction could lead to potential drug-drug interactions when co-administered with other medications metabolized by CYP3A4 .

Case Studies

A notable case study highlighted the enhanced bactericidal potential of cefetamet pivoxil hydrochloride when combined with specific excipients. This combination improved solubility and permeability through biological membranes, suggesting that formulation can significantly impact the drug's effectiveness .

属性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O5S2.ClH/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6;/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23);1H/b18-7-;/t8-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILIJEXWGYQTDT-KYIYMPJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。